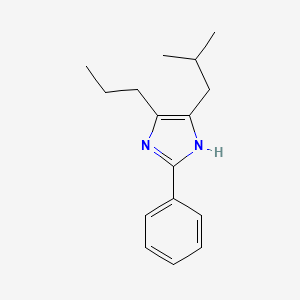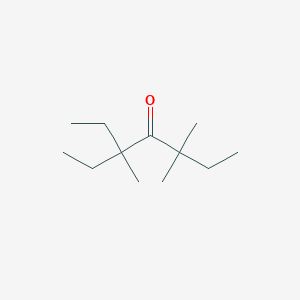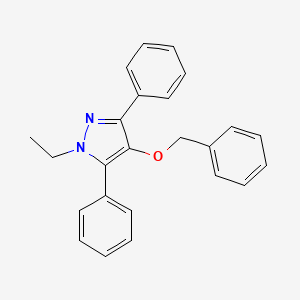
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is a complex organic compound with a unique structure It is characterized by the presence of multiple methyl groups and a phosphate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethyl-5-oxohexanoic acid with 2,4-dimethylpentan-3-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phosphate ester group, leading to the formation of different phosphate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various phosphate esters.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphate ester groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate involves its interaction with molecular targets through its phosphate ester group. This group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethyl-5-oxohexan-3-yl phosphate
- 2,4-Dimethylpentan-3-yl phosphate
- 2,3-Dimethyl-5-oxohexanoic acid
Uniqueness
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is unique due to its specific combination of functional groups and structural features. The presence of multiple methyl groups and a phosphate ester group provides it with distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61010-66-0 |
|---|---|
Fórmula molecular |
C15H30O5P- |
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
(2,3-dimethyl-5-oxohexan-3-yl) 2,4-dimethylpentan-3-yl phosphate |
InChI |
InChI=1S/C15H31O5P/c1-10(2)14(11(3)4)19-21(17,18)20-15(8,12(5)6)9-13(7)16/h10-12,14H,9H2,1-8H3,(H,17,18)/p-1 |
Clave InChI |
CWFREBVLRBOISY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(C(C)C)OP(=O)([O-])OC(C)(CC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)





![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
